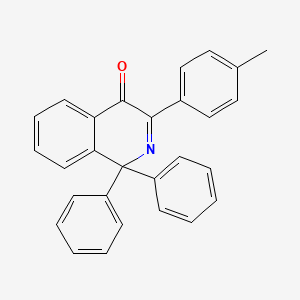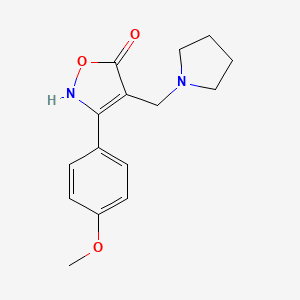
4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one: is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes two phenyl groups, a p-tolyl group, and an isoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Reagents: β-phenylethylamine derivative, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)
Solvents: Common solvents include ethanol, methanol, or acetic acid
Temperature: The reaction is usually carried out at elevated temperatures (50-100°C)
Time: Reaction times can vary from several hours to overnight
Industrial Production Methods
Industrial production of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires:
Continuous flow reactors: To ensure consistent reaction conditions and high yields
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain pure product
Quality control: Rigorous testing to ensure the compound meets industry standards
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinolinone core to isoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation products: Quinone derivatives
Reduction products: Isoquinoline derivatives
Substitution products: Various substituted isoquinolinones
Aplicaciones Científicas De Investigación
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one has several scientific research applications:
Pharmaceuticals: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory, anti-cancer, or anti-microbial properties.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or DNA. The isoquinolinone core can bind to active sites, modulating biological pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylisoquinolin-4(1H)-one: Lacks the p-tolyl group, which may affect its chemical reactivity and applications.
3-(p-Tolyl)isoquinolin-4(1H)-one: Lacks the diphenyl groups, potentially altering its physical and chemical properties.
Uniqueness
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one is unique due to the presence of both diphenyl and p-tolyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these groups with the isoquinolinone core enhances its versatility in various chemical reactions and research applications.
Propiedades
Número CAS |
102301-79-1 |
|---|---|
Fórmula molecular |
C28H21NO |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1,1-diphenylisoquinolin-4-one |
InChI |
InChI=1S/C28H21NO/c1-20-16-18-21(19-17-20)26-27(30)24-14-8-9-15-25(24)28(29-26,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19H,1H3 |
Clave InChI |
ZJZFGYBKUQCSEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)

![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)









![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
